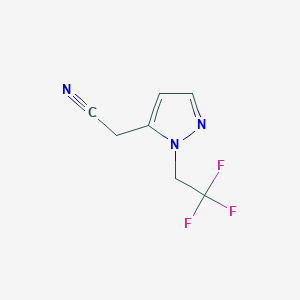

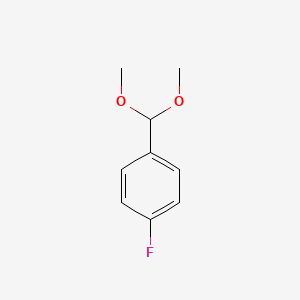

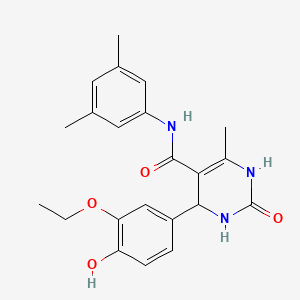

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with trifluoroethyl groups . For example, the synthesis of (2,2,2-trifluoroethyl)arenes involves reacting hydrazones of arylaldehydes with Togni’s CF3-benziodoxolone reagent . Another example is the polymerization of a novel acrylate monomer, tetrafluoro (trifluoromethyl)-λ6-sulfanylethyl acrylate, by initiation with azobisisobutyronitrile (AIBN) at 60 °C .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . For example, the InChI code for “2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile” is "1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2" .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the trifluoroethyl group . For instance, the nucleophilic addition reaction of benzenethiols (PhSH) to 1-(2-nitrovinyl) benzenes (βNS) in the presence of triethylamine (TEA) has been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve the trifluoroethyl group . For example, “2,2,2-Trifluoroethyl Acetate” has been studied as a new type of electrolyte solvent for lithium-ion batteries .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole motif, present in our compound, plays a crucial role in drug discovery. Researchers have exploited its high chemical stability, aromatic character, and hydrogen bonding ability to design novel pharmaceutical agents. Notable examples include:

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:

Materials Science

The incorporation of 1,2,3-triazoles into polymers and materials enhances their properties. These applications range from drug delivery systems to smart materials.

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with the trifluoroethyl group . For example, the [3+2] cycloaddition reaction between (Z)-1-methyl-3-[(2,2,2-trifluoroethyl)imino]indolin-2-one and 5-nitro-2-vinylpyridine with no catalyst in acetonitrile to produce spiro[pyrrolidin-oxindoles] has been investigated .

Safety and Hazards

Future Directions

The future directions for research on similar compounds often involve the trifluoroethyl group . For example, the characteristics of “2,2,2-Trifluoroethyl Acetate” as a new type of electrolyte solvent for lithium-ion batteries have been reported, suggesting potential future applications in energy storage . Additionally, advances in the synthesis and application of tetrafluoroethylene- and 1,1,2,2-tetrafluoroethyl-containing compounds have been reviewed, highlighting potential future directions in pharmaceuticals, agrochemicals, pesticides, and advanced materials .

properties

IUPAC Name |

2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)5-13-6(1-3-11)2-4-12-13/h2,4H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAMQKSFIRXQRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)

![Ethyl 1-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylate](/img/structure/B2382016.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382020.png)

![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)

![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)

![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)